4-[Cyano(hydroxy)methyl]benzonitrile
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Overview
Description
4-[Cyano(hydroxy)methyl]benzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, featuring a cyano group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[Cyano(hydroxy)methyl]benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-[Cyano(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-formylbenzonitrile or 4-carboxybenzonitrile.
Reduction: Formation of 4-(aminomethyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used
Properties
IUPAC Name |
4-[cyano(hydroxy)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXDJWPWCJQMKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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